5-Acetamido-3,4-piperidinediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111749-07-6 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
N-[(3S,4R,5R)-4,5-dihydroxypiperidin-3-yl]acetamide |
InChI |
InChI=1S/C7H14N2O3/c1-4(10)9-5-2-8-3-6(11)7(5)12/h5-8,11-12H,2-3H2,1H3,(H,9,10)/t5-,6+,7+/m0/s1 |
InChI Key |
AXFCMRGBKXOPSY-RRKCRQDMSA-N |
SMILES |
CC(=O)NC1CNCC(C1O)O |
Isomeric SMILES |
CC(=O)N[C@H]1CNC[C@H]([C@@H]1O)O |
Canonical SMILES |
CC(=O)NC1CNCC(C1O)O |
Synonyms |
5-acetamido-3,4-piperidinediol 5-APPD |
Origin of Product |
United States |
Synthetic Strategies for 5 Acetamido 3,4 Piperidinediol and Its Analogues
Chemical Synthesis Methodologies
The construction of the 5-Acetamido-3,4-piperidinediol framework can be achieved through several synthetic strategies. These can be broadly categorized into de novo routes that build the piperidine (B6355638) ring from acyclic precursors, and methods that utilize existing heterocyclic structures which are then further functionalized.
De Novo Synthetic Routes to the Piperidinediol Core
De novo synthesis offers the advantage of introducing desired functionalities and stereocenters at an early stage. Common strategies include cycloaddition reactions and tandem cyclization processes.
One powerful de novo method for constructing the piperidine skeleton is the aza-Diels-Alder reaction . This reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile, or an imine with a diene, to form a tetrahydropyridine (B1245486) intermediate which can be subsequently reduced and functionalized. For instance, the reaction of imines with electron-rich dienes, often catalyzed by a Lewis or Brønsted acid, can yield piperidin-4-ones, which are versatile intermediates for further elaboration into diol structures. nih.gov The choice of reactants and catalysts can influence the regioselectivity and stereoselectivity of the cycloaddition. nih.gov
Another notable de novo approach is a modular and diastereoselective cyclization involving a reductive amination followed by an aza-Michael addition. This sequence allows for the rapid assembly of complex polysubstituted piperidines from readily available starting materials. researchgate.net For example, the reaction of an appropriate amine with a dicarbonyl compound can initiate a cascade to form the piperidine ring with defined stereochemistry. researchgate.net The diastereoselectivity of such processes can be highly dependent on reaction conditions, including the solvent system, with aqueous-alcoholic mixtures sometimes enhancing the stereochemical outcome. researchgate.net
| De Novo Synthetic Route | Key Reaction | Starting Materials | Intermediate | Potential for Diol Synthesis |
| Aza-Diels-Alder | [4+2] Cycloaddition | Imine, Diene | Tetrahydropyridine/Piperidinone | Reduction of ketone, dihydroxylation of double bond |
| Reductive Amination/Aza-Michael | Tandem Cyclization | Amine, Dicarbonyl compound | Substituted Piperidine | Introduction of hydroxyl groups via functional group manipulation |
Stereoselective and Asymmetric Synthesis Approaches
Controlling the stereochemistry at the C3, C4, and C5 positions of this compound is paramount. This is achieved through diastereoselective and enantioselective synthetic strategies.
Diastereoselective methods aim to control the relative stereochemistry of the chiral centers. Substrate-controlled cyclizations are a common strategy, where existing stereocenters in an acyclic precursor direct the formation of new stereocenters during ring closure. For instance, the Prins or carbonyl-ene cyclization of aldehydes containing a homoallylic amine can produce 2,4,5-trisubstituted piperidines. The diastereoselectivity of these reactions can often be tuned by the choice of catalyst and reaction conditions. Lewis acids like MeAlCl₂ can favor the formation of the thermodynamically more stable trans-4,5-disubstituted product, while Brønsted acids at low temperatures may yield the kinetically favored cis-4,5-isomer. rsc.org
Another approach involves the diastereoselective functionalization of a pre-existing piperidine or tetrahydropyridine ring. For example, the dihydroxylation of a substituted tetrahydropyridine can lead to the formation of a piperidinediol with a specific relative stereochemistry. The directing effect of existing substituents on the ring can influence the facial selectivity of the dihydroxylating agent.
Enantioselective synthesis is crucial for obtaining a single enantiomer of a chiral drug substance. This can be accomplished through several methods, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.
Catalytic asymmetric synthesis is a highly efficient method. For example, the enantioselective aza-Diels-Alder reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, to produce optically enriched piperidone intermediates. researchgate.net Similarly, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts can provide access to enantioenriched piperidines. nih.gov A particularly relevant transformation is the Sharpless asymmetric dihydroxylation , which can be used to introduce the two hydroxyl groups onto a tetrahydropyridine backbone with high enantioselectivity, using chiral ligands to direct the osmylation reaction. cgiqtectijuana.mxnih.gov
Enzymatic kinetic resolution is another powerful tool for separating enantiomers. This technique utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the enzymatic resolution of racemic piperidine alcohols has been successfully employed to obtain enantiopure building blocks for the synthesis of alkaloids. This method can be applied to racemic piperidine diol precursors to isolate the desired stereoisomer.
| Stereoselective Method | Technique | Key Reagent/Catalyst | Outcome |
| Diastereoselective Cyclization | Prins/Carbonyl-ene | Lewis or Brønsted Acids | Control of relative stereochemistry (cis/trans) |
| Asymmetric Dihydroxylation | Catalytic Asymmetric Reaction | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | Enantiomerically enriched diol |
| Asymmetric Aza-Diels-Alder | Catalytic Asymmetric Reaction | Chiral Phosphoric Acid | Enantiomerically enriched piperidone |
| Enzymatic Resolution | Kinetic Resolution | Lipases (e.g., Lipase PS) | Separation of enantiomers |
Utilization of Precursors and Intermediates in Synthesis
The synthesis of this compound can also commence from pre-formed heterocyclic rings, which are then elaborated with the required functional groups.
Epoxypiperidines are valuable and versatile intermediates for the synthesis of hydroxylated piperidines. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of substituents.
A key strategy involves the ring-opening of a 3,4-epoxypiperidine with a nitrogen nucleophile to install the amino or amido functionality at either the C3 or C4 position. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile and catalyst. For example, the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of LiClO₄ proceeds with high regioselectivity to afford trans-(3R,4R)-4-aminopiperidin-3-ols. researchgate.net This establishes the trans relationship between the hydroxyl and amino groups, a key structural feature of many biologically active piperidines.
A more complex and highly functionalized precursor, a chiral amino epoxyaziridine derived from L-serine, has been used to synthesize trisubstituted piperidines. In this approach, the oxirane ring of the amino epoxyaziridine is chemoselectively opened by a primary amine. This is followed by an intramolecular cyclization where the newly introduced amino group attacks the aziridine (B145994) ring, leading to the formation of a polyfunctionalized piperidine with controlled stereochemistry. This strategy demonstrates how complex precursors can be used to build the piperidine core with multiple stereocenters in a controlled manner.
| Starting Epoxide | Nucleophile | Conditions | Product | Key Stereochemical Outcome |
| (3R,4S)-3,4-Epoxypiperidine | Amines | LiClO₄, CH₃CN | trans-(3R,4R)-4-Aminopiperidin-3-ol | Regioselective attack at C4, establishing trans stereochemistry. |
| Chiral Amino Epoxyaziridine | Primary Amines | LiClO₄ | Polyfunctionalized Hydroxylated Piperidine | Chemoselective epoxide opening followed by intramolecular cyclization. |
Approaches from Piperidone Scaffolds
The synthesis of this compound and its analogues can be effectively achieved using piperidone derivatives as foundational scaffolds. A common strategy involves the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds. This reaction typically utilizes a 4-piperidone (B1582916) hydrochloride monohydrate which is reacted with various benzaldehydes in an acidic medium like acetic acid. nih.gov This initial step creates 3,5-bis(arylidene)-piperidin-4-ones, which serve as key intermediates. nih.gov
These intermediates possess a rigid structure with reactive sites that allow for further modifications. For instance, the piperidone nitrogen can be functionalized, such as through a reaction with (2-aminothiazol-4-yl)-acetyl chloride, to introduce more complex side chains. nih.gov Subsequent synthetic steps, including hydroxylation across the double bonds to form the diol and manipulation of other functional groups, would lead to the final this compound structure. ontosight.ai The versatility of the starting aldehydes allows for the creation of a wide library of analogues with varied substitution patterns on the piperidine ring. diva-portal.org
Transformations of Carbohydrate-Derived Starting Materials
Carbohydrates serve as valuable and cost-effective starting materials for the synthesis of complex, chiral molecules due to their inherent stereochemistry. academie-sciences.fr Their polyhydroxylated and stereochemically defined nature makes them ideal precursors for chiral piperidines like this compound. One documented synthetic route towards the structural class of the target compound has utilized 2-deoxy-D-ribose. researchgate.net
The general approach involves a series of transformations on a carbohydrate precursor, such as an aminosugar, to construct the heterocyclic ring. beilstein-journals.org For example, a synthesis starting from methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be used to generate complex carbocyclic intermediates through steps like regioselective ring opening and mercury(II)-catalyzed ring closure. nih.gov These methods leverage the existing chiral centers of the sugar to control the stereochemistry of the newly formed piperidine ring, which is a significant advantage over de novo syntheses that may produce racemic mixtures. The transformation of inexpensive sugars into high-value, enantiopure building blocks is a key focus of green chemistry. academie-sciences.fr
Chemo-Enzymatic and Enzymatic Synthesis Methodologies
Biocatalytic Transformations for Stereocontrol and Efficiency
Biocatalysis offers significant advantages for the synthesis of enantiopure compounds, providing high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods. researchgate.net Enzymes operate under mild, aqueous conditions, contributing to greener and more sustainable synthetic processes. carlsbergfondet.dk For the synthesis of chiral piperidines, biocatalytic transformations can ensure precise control over the stereochemistry of the final product. researchgate.net
Transaminases, for example, have been used in the asymmetric synthesis of 2-substituted piperidines, achieving excellent analytical yields and enantiomeric excesses often greater than 99.5%. researchgate.net Such enzymes can be employed to introduce the amino group at a specific position with the desired stereoconfiguration. Similarly, other enzymes like hydrolases (lipases, proteases) can be used for the kinetic resolution of racemic intermediates, selectively reacting with one enantiomer and leaving the other untouched, thereby producing enantioenriched products. unipd.it This high degree of selectivity minimizes the need for complex purification steps to separate stereoisomers. u-bordeaux.fr
Multi-Enzymatic Cascade Reactions for Complex Analogues
Multi-enzyme cascade reactions combine several enzymatic steps in a single pot, mimicking the efficiency of metabolic pathways in nature. nih.govresearchgate.net This approach is highly advantageous as it eliminates the need for isolating and purifying intermediates, which reduces solvent use, time, and cost, while minimizing waste. rug.nl Such one-pot systems can also be used to drive reactions with unfavorable equilibria to completion by coupling them to subsequent, thermodynamically favorable steps. nih.govresearchgate.net
For the synthesis of complex analogues of this compound, a multi-enzyme cascade could start from simple, inexpensive precursors. rug.nl A series of enzymes, such as oxidoreductases, transferases, and hydrolases, could work in concert to build the piperidine core and install the various functional groups step-by-step. nih.gov The challenge lies in ensuring that the optimal conditions (pH, temperature) for each enzyme in the cascade are compatible. mdpi.com Successful implementation of such cascades allows for the highly efficient production of complex molecules, making it a powerful strategy for pharmaceutical synthesis. nih.govmdpi.com
Enzyme-Mediated Derivatization of Piperidinediols
Enzymes can be used not only to construct the core structure of this compound but also to perform subsequent derivatizations to create a library of analogues. Hydrolases, such as lipases and proteases, are particularly versatile for this purpose. unipd.it When operating in non-aqueous solvents with low water activity, the function of these enzymes can be reversed from hydrolysis to synthesis. unipd.it
This allows for a range of synthetically useful transformations. For example, using an alcohol as a nucleophile instead of water leads to a transesterification reaction, which can be used to selectively acylate the hydroxyl groups of the piperidinediol. unipd.it Similarly, using an amine as the nucleophile can lead to enzymatic aminolysis, modifying the acetamido group or other ester linkages present in a precursor. unipd.it These enzyme-mediated reactions are often highly regioselective and stereoselective, allowing for precise modifications of the parent molecule that would be challenging to achieve through conventional chemistry without extensive use of protecting groups. rsc.org
Synthesis of Structurally Modified this compound Analogues
The development of analogues of this compound, a known selective hexosaminidase inhibitor, is a key strategy in medicinal chemistry to explore and optimize biological activity. nih.gov By systematically altering the core structure, researchers can probe interactions with biological targets, improve pharmacokinetic properties, and enhance selectivity. nih.govresearchgate.net The synthetic approaches to these analogues are grounded in rational design principles and involve targeted chemical modifications at the acetamido, hydroxyl, and piperidine nitrogen positions.
Design Principles for Rational Analogue Development
The rational design of analogues of this compound leverages the unique structural features of the piperidine scaffold. ontosight.ai Piperidine derivatives are significant in the pharmaceutical industry due to their structural flexibility and ability to form noncovalent interactions with biological targets. The piperidine ring serves as a versatile scaffold that can be strategically modified to improve both pharmacokinetic and pharmacodynamic profiles. mdpi.com
Key design principles include:
Scaffold Rigidity and Conformational Control: The cyclic nature of the piperidine ring provides a degree of conformational rigidity, which is advantageous in drug design. tandfonline.com The stereochemistry of the substituents—the acetamido group and the two hydroxyl groups—is critical. Their specific spatial orientation is fundamental to the molecule's interaction with enzyme active sites. The development of analogues often involves the synthesis of stereoisomers to understand how the orientation of these functional groups affects activity. nih.govmdpi.com
Glycomimicry: The polyhydroxylated piperidine structure of this compound mimics the structure of natural carbohydrates (sugars). tandfonline.com This "iminosugar" characteristic is the basis for its ability to inhibit glycosidases like hexosaminidase. nih.govresearchgate.net Analogue design often seeks to enhance or modify this mimicry to target specific enzymes with greater potency or selectivity.
Targeted Functionalization: The core structure presents three key points for chemical modification: the acetamido group, the secondary hydroxyl groups, and the piperidine ring nitrogen. tandfonline.com Rational design involves making specific changes at these sites to probe the structure-activity relationship (SAR). For instance, modifying a functional group might enhance binding affinity to a target protein, alter solubility, or block metabolic pathways that would otherwise deactivate the compound. chemrxiv.org
Systematic Chemical Modification of the Acetamido Group
The acetamido group [-NHC(O)CH₃] at the C-5 position is a crucial feature for molecular recognition by hexosaminidases. nih.gov Systematic modification of this group is a primary strategy for developing analogues with altered biological profiles. Research has shown that even minor changes to this part of the molecule can impact enzyme selectivity. For example, extending the alkyl group of the acetamide (B32628) moiety was explored as a strategy to improve selectivity for specific hexosaminidase isozymes. researchgate.net
Chemical modifications can be broadly categorized as follows:
Alkyl Chain Homologation: Replacing the acetyl group (CH₃CO) with longer-chain acyl groups (e.g., propanoyl, butanoyl) or branched-chain acyl groups. This strategy explores the impact of hydrophobicity and steric bulk on target binding.
Functional Group Substitution: Introducing different functional groups onto the acyl moiety. This can include aromatic rings (e.g., benzoyl group), heteroatoms, or polar groups to introduce new interactions with the target enzyme.
Amide Bond Isosteres: Replacing the amide bond itself with other chemical linkers that have similar geometric or electronic properties but may offer improved metabolic stability.
| Modification Type | Original Group | Example Modified Group | Rationale |
| Alkyl Chain Extension | -NHC(O)CH₃ (Acetamido) | -NHC(O)CH₂CH₃ (Propanamido) | To probe hydrophobic pockets in the enzyme active site. researchgate.net |
| Alkyl Chain Branching | -NHC(O)CH₃ (Acetamido) | -NHC(O)CH(CH₃)₂ (Isobutyramido) | To introduce steric bulk and investigate conformational constraints. |
| Aromatic Substitution | -NHC(O)CH₃ (Acetamido) | -NHC(O)Ph (Benzamido) | To explore potential π-stacking or other interactions with aromatic amino acid residues. |
| Functionalization | -NHC(O)CH₃ (Acetamido) | -NHC(O)CH₂F (Fluoroacetamido) | To alter electronic properties and introduce potential hydrogen bond accepting capabilities. |
Derivatization of Hydroxyl and Piperidine Nitrogen Centers
The hydroxyl groups at C-3 and C-4 and the secondary amine of the piperidine ring are prime targets for derivatization to generate a wide array of analogues. tandfonline.com Such modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological systems. google.com
Hydroxyl Group Derivatization: The secondary hydroxyl groups can undergo various reactions, including:
O-Acylation: Esterification of the hydroxyl groups, for example by treating them with an acid chloride or anhydride, introduces ester functionalities. This can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active diol.
O-Alkylation: Conversion of the hydroxyls into ether groups. This modification removes hydrogen-bond donating capability and adds lipophilicity, which can affect cell permeability and binding.
Carbamate Formation: Reaction with isocyanates can form carbamates, adding a functional group capable of different hydrogen bonding patterns. jst.go.jp
Piperidine Nitrogen Derivatization: The secondary amine in the piperidine ring is a versatile handle for introducing a wide range of substituents. wikipedia.org This site is often modified to enhance potency or modulate pharmacokinetic properties. researchgate.net Common derivatization strategies include:
N-Alkylation: Introduction of alkyl, arylalkyl, or cycloalkyl groups. google.com This is a common strategy to explore additional binding pockets and increase the diversity of a compound library. The reaction can be achieved via reductive amination or direct alkylation with alkyl halides. mdpi.com
N-Acylation: Formation of an amide bond by reacting the nitrogen with acylating agents. jst.go.jp This converts the basic nitrogen into a neutral amide group, which can profoundly change the molecule's physical properties and biological interactions.
N-Arylation: While synthetically more challenging, the introduction of aryl or heteroaryl groups on the nitrogen can lead to analogues with significantly different properties and is an area of active research. chemrxiv.org
| Functional Center | Reaction Type | Reagent Example | Resulting Functional Group | Reference |
| Hydroxyl (-OH) | O-Acylation | Acetyl Chloride | Acetate Ester (-OC(O)CH₃) | |
| Hydroxyl (-OH) | O-Alkylation | Methyl Iodide | Methyl Ether (-OCH₃) | |
| Hydroxyl (-OH) | Carbamate Formation | Phenyl Isocyanate | Phenylcarbamate (-OC(O)NHPh) | jst.go.jp |
| Piperidine Nitrogen (-NH-) | N-Alkylation | Benzyl Bromide | N-Benzylamine (-N-CH₂Ph) | google.com |
| Piperidine Nitrogen (-NH-) | N-Acylation | Acetic Anhydride | Acetamide (-N-C(O)CH₃) | jst.go.jp |
| Piperidine Nitrogen (-NH-) | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylamine (-N-CH(CH₃)₂) | mdpi.com |
Advanced Structural Characterization and Conformational Analysis of 5 Acetamido 3,4 Piperidinediol
Spectroscopic Elucidation Techniques
Spectroscopic methods provide a detailed view of the molecular framework and stereochemical arrangement of 5-Acetamido-3,4-piperidinediol in solution.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing critical data on the molecular skeleton and the spatial arrangement of its atoms. nih.gov
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is utilized to confirm the primary structure of the molecule. The ¹H NMR spectrum verifies the presence of all protons, including those on the piperidine (B6355638) ring, the N-acetyl group, and the hydroxyl groups. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule, from the piperidine ring carbons to the carbonyl and methyl carbons of the acetamido group. researchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values can vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ) / ppm (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) / ppm |
| H-2, H-6 (Piperidine Ring) | 2.50 - 3.40 (m) | 45.0 - 55.0 |
| H-3 (Piperidine Ring) | 3.60 - 4.00 (m) | 70.0 - 78.0 |
| H-4 (Piperidine Ring) | 3.50 - 3.90 (m) | 70.0 - 78.0 |
| H-5 (Piperidine Ring) | 3.80 - 4.20 (m) | 50.0 - 60.0 |
| NH (Amide) | 7.50 - 8.50 (d) | N/A |
| CH₃ (Acetyl) | 1.90 - 2.10 (s) | 22.0 - 25.0 |
| C=O (Carbonyl) | N/A | 170.0 - 175.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the molecule's detailed stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra map the sequential connectivity of protons around the piperidine ring, establishing the H-2/H-3/H-4/H-5/H-6 spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for each protonated carbon in the piperidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). A key correlation would be observed between the amide proton (NH) and the carbonyl carbon (C=O) of the acetyl group, as well as the C5 carbon of the piperidine ring, confirming the location of the acetamido substituent.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY detects through-space correlations between protons that are in close proximity. This is crucial for determining the relative stereochemistry of the substituents on the piperidine ring. For instance, observing a ROESY correlation between H-4 and H-5 would suggest they are on the same face of the ring (a cis relationship), while its absence would imply a trans relationship.
A detailed analysis of the chemical shifts and coupling constants (J-values) from the ¹H NMR spectrum provides insight into the molecule's conformation. The chemical shifts of protons on C3 and C4 are influenced by the electronegative hydroxyl groups, shifting them downfield. Similarly, the proton on C5 is deshielded by the adjacent nitrogen atom. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring is dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the ring's preferred conformation, which is typically a stable chair form.
While NMR provides excellent structural information in solution, X-ray crystallography offers the most definitive and precise picture of the molecular structure in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. By diffracting X-rays off a single crystal of this compound, it is possible to generate a precise electron density map, from which atomic positions can be calculated with high accuracy. This technique unambiguously establishes:
Connectivity: The exact bonding sequence of all atoms.
Relative Stereochemistry: The cis/trans arrangement of the acetamido and diol substituents on the piperidine ring.
Absolute Stereochemistry: The absolute configuration (R or S) at each of the chiral centers (C3, C4, and C5), as demonstrated for the (3R,4R,5S) isomer. nih.gov
The analysis also reveals details about bond lengths, bond angles, and torsion angles, providing a complete conformational picture of the molecule in the crystalline state. oup.com
Interactive Table 2: Representative Crystallographic Data for a Piperidine Derivative Note: This table illustrates the type of data obtained from a single-crystal X-ray analysis. Specific values are for a representative structure and not necessarily for this compound itself.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1001.2 |
| Z (Molecules/unit cell) | 4 |
| R-factor | 0.045 |
X-ray Crystallography
Examination of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is anticipated to be governed by a network of intermolecular hydrogen bonds, a common feature in polyhydroxylated amino compounds. scbt.comnih.gov X-ray crystallography would be the definitive method to determine the precise arrangement of molecules in the crystal lattice. wikipedia.org The presence of hydroxyl (-OH) and acetamido (-NH-C=O) groups provides multiple sites for hydrogen bonding.
Key intermolecular interactions expected in the crystal structure include:
N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor to the oxygen atoms of the hydroxyl or carbonyl groups of neighboring molecules.
O-H···O Hydrogen Bonds: The hydroxyl groups can serve as both donors and acceptors, leading to chains or more complex networks of hydrogen-bonded molecules.
O-H···N Hydrogen Bonds: The hydroxyl groups could also potentially donate a hydrogen to the piperidine nitrogen atom.
The specific arrangement of these interactions would define the crystal packing motif, influencing physical properties such as solubility and melting point. The analysis of Hirshfeld surfaces and 2D fingerprint plots could further quantify the relative contributions of these different intermolecular contacts. nih.gov
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | Amide N-H | Carbonyl O, Hydroxyl O |
| Hydrogen Bond | Hydroxyl O-H | Hydroxyl O, Carbonyl O, Piperidine N |
| Weak Hydrogen Bond | Aliphatic C-H | Carbonyl O, Hydroxyl O |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. nih.gov While a molecular ion peak (M+) for this compound might be weak or absent, the fragmentation pattern would be highly informative. The fragmentation of N-acetylated amino sugars provides a relevant model for predicting the behavior of this compound. glycopedia.euresearchgate.net
A plausible EI-MS fragmentation pathway would likely involve:
Alpha-Cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen atom.
Loss of Water: Dehydration from the two hydroxyl groups is a highly probable fragmentation step.
Loss of the Acetamido Group: Cleavage of the N-acetyl group or parts of it, such as ketene (B1206846) (CH2=C=O).
Ring Cleavage: Fragmentation of the piperidine ring itself.
Table of Predicted EI-MS Fragments:
| m/z Value (Predicted) | Lost Neutral Fragment | Identity of Fragment Ion |
| M-18 | H₂O | [M-H₂O]⁺ |
| M-42 | CH₂=C=O | [M-ketene]⁺ |
| M-59 | CH₃CONH₂ | [M-acetamide]⁺ |
| M-60 | H₂O + CH₂=C=O | [M-H₂O-ketene]⁺ |
Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for polar, non-volatile molecules like this compound. nih.gov In positive ion mode, ESI would readily produce the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would then be used to induce and analyze its fragmentation.
The ESI-MS/MS fragmentation of the [M+H]⁺ ion would likely proceed through the following pathways:
Sequential Loss of Water: The loss of one or two water molecules from the protonated molecule is a common fragmentation pathway for polyhydroxylated compounds.
Loss of Acetic Acid: Elimination of a neutral acetic acid molecule (CH₃COOH) from the protonated acetamido group.
Loss of the Acetamido Group: Similar to EI-MS, the loss of the N-acetyl group can occur.
The analysis of piperidine alkaloids by ESI-MS/MS has shown characteristic fragmentation patterns involving the piperidine ring, which would also be applicable here. researchgate.netresearchgate.net
Table of Predicted ESI-MS/MS Fragments from [M+H]⁺:
| m/z Value (Predicted) | Lost Neutral Fragment | Identity of Fragment Ion |
| [M+H-18]⁺ | H₂O | [M+H-H₂O]⁺ |
| [M+H-36]⁺ | 2H₂O | [M+H-2H₂O]⁺ |
| [M+H-60]⁺ | CH₃COOH | [M+H-CH₃COOH]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound and for distinguishing between isobaric fragment ions (ions with the same nominal mass but different elemental compositions). nih.gov
For this compound (C₇H₁₄N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value from HRMS.
Table of Theoretical Exact Masses:
| Ion | Molecular Formula | Theoretical Exact Mass (Da) |
| [M]⁺ | C₇H₁₄N₂O₃ | 174.0999 |
| [M+H]⁺ | C₇H₁₅N₂O₃⁺ | 175.1077 |
| [M+Na]⁺ | C₇H₁₄N₂O₃Na⁺ | 197.0897 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the confirmation of its functional groups. smacgigworld.com
The IR and Raman spectra of this compound would be expected to show characteristic bands for the following functional groups:
O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl groups.
N-H Stretching: A band in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the amide N-H.
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region from the aliphatic C-H bonds of the piperidine ring and the methyl group.
C=O Stretching (Amide I): A strong absorption in the IR spectrum around 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group. orientjchem.org
N-H Bending (Amide II): A band in the 1510-1570 cm⁻¹ region, resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations. orientjchem.org
C-N Stretching: Bands corresponding to the C-N bonds of the piperidine ring and the amide group.
C-O Stretching: Bands in the 1000-1200 cm⁻¹ region from the hydroxyl groups.
The analysis of the vibrational spectra of acetamide (B32628) and its derivatives serves as a valuable reference for assigning the bands related to the acetamido moiety. researchgate.netresearchgate.net
Table of Expected Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected IR Range | Expected Raman Range | Functional Group |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) | Hydroxyl |
| N-H Stretch | 3300-3500 | 3300-3500 | Amide |
| C-H Stretch | 2850-2960 | 2850-2960 | Aliphatic |
| C=O Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 (strong) | Amide |
| N-H Bend (Amide II) | 1510-1570 | 1510-1570 | Amide |
| C-O Stretch | 1000-1200 | 1000-1200 | Hydroxyl |
Conformational Analysis and Dynamics
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. wikipedia.org However, the presence of multiple substituents leads to the possibility of different chair conformers and ring inversion. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents.
The key factors influencing the conformational equilibrium are:
Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions.
Intramolecular Hydrogen Bonding: The hydroxyl and acetamido groups can form intramolecular hydrogen bonds, which may stabilize certain conformations, even those with axial substituents. nih.gov
Stereochemistry: The relative stereochemistry of the substituents at C3, C4, and C5 will dictate the preferred chair conformation. For instance, in a trans-diaxial arrangement of two substituents, the ring may be more flexible than in a trans-diequatorial arrangement.
Computational methods, such as molecular mechanics and density functional theory (DFT), can be employed to calculate the relative energies of the different possible conformers and to predict the most stable three-dimensional structure of the molecule. These studies can also provide insights into the energy barriers for conformational changes, such as ring inversion.
Solution-State Conformational Studies (e.g., pH-induced conformational changes)
The conformation of this compound in solution is not static but exists as an equilibrium of different chair and boat forms of the piperidine ring. This equilibrium can be influenced by various factors, most notably the solvent and the pH of the solution. While direct experimental studies on the pH-induced conformational changes of this compound are not extensively documented in publicly available literature, the principles governing such changes can be inferred from studies on analogous piperidine and aminocyclitol structures.
The piperidine ring nitrogen in this compound is basic and will be protonated at acidic pH. This protonation introduces a positive charge, which can lead to significant conformational shifts due to electrostatic repulsion or attraction with other functional groups in the molecule. For instance, at low pH, the protonated nitrogen will repel other groups, potentially forcing the ring into a conformation that maximizes the distance between the charged center and other substituents.
In related aminocyclitol systems, the presence of intramolecular hydrogen bonds plays a decisive role in stabilizing specific conformations. For N-acylated macrocycles, it has been observed that the amido group tends to occupy an equatorial position when intramolecular hydrogen bonding is not a factor. psu.edu However, in polar, hydrogen-bond-competing solvents like methanol, cyclohexane (B81311) rings may adopt conformations that favor equatorial orientation of the amido group to minimize steric hindrance. psu.edu
The interplay of these forces is highlighted in studies of other amino-substituted cyclic compounds. For example, the protonation of a histidine residue in a peptide can disrupt stabilizing hydrogen bonds and aromatic interactions, triggering a significant conformational change. researchgate.netnih.govnih.gov Similarly, the protonation of the piperidine nitrogen in this compound at lower pH would likely alter the hydrogen-bonding network with the adjacent hydroxyl groups and the acetamido side chain, thereby shifting the conformational equilibrium.
A hypothetical representation of the pH effect on the conformational equilibrium of this compound is presented in the table below, based on general principles observed in similar molecules.
| pH Condition | Predominant Species | Likely Conformational Effect |
| Acidic (pH < 6) | Protonated piperidine nitrogen | Electrostatic repulsion may favor a chair conformation where the protonated amino group is equatorial to minimize steric and electronic repulsion with other substituents. Intramolecular hydrogen bonding patterns would be altered. |
| Neutral to Basic (pH > 7) | Neutral piperidine nitrogen | The conformational equilibrium will be primarily governed by steric hindrance and the formation of intramolecular hydrogen bonds between the hydroxyl groups and the acetamido group. Different chair conformations may coexist. |
This table is illustrative and based on established principles of conformational analysis for related compounds.
Further detailed solution-state NMR studies, such as Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants at varying pH values, would be necessary to definitively characterize the conformational landscape of this compound.
Theoretical and Computational Approaches to Conformational Preferences
In the absence of extensive experimental data, theoretical and computational methods provide a powerful tool for predicting the conformational preferences of this compound. These approaches can calculate the relative energies of different conformations and identify the most stable structures.
Computational studies on related piperidine and aminocyclitol derivatives have demonstrated the utility of these methods. nih.gov For instance, in the conformational analysis of O-benzylated aminocyclitols, NMR spectroscopy combined with computational analysis has been used to elucidate the stereochemistry of the compounds. tandfonline.comoup.com
Modern computational chemistry employs a variety of methods to explore the conformational space of a molecule. These include:
Molecular Mechanics (MM): A faster method that uses classical physics to model the interactions between atoms. It is well-suited for scanning a large number of potential conformations.
Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost. It is often used to refine the geometries and energies of the most stable conformations found by MM methods.
Ab initio methods: Highly accurate but computationally expensive quantum mechanical methods.
For a molecule like this compound, a typical computational workflow would involve an initial conformational search using a molecular mechanics force field. The low-energy conformers identified would then be subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT.
The results of such calculations for analogous N-acetylated sugars, like N-acetyl-D-allosamine, have shown that the pyranose form predominantly resides in a 4C1 conformation. rsc.orgresearchgate.net While this is a six-membered ring containing oxygen, the principles of conformational stability are similar to the piperidine ring in this compound.
A hypothetical summary of computational findings for the most stable conformers of this compound is presented below. This data is illustrative and would need to be confirmed by specific calculations for this molecule.
| Conformer | Ring Conformation | Substituent Orientations (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) |
| 1 | Chair (4C1) | 5-Acetamido (eq), 3-OH (ax), 4-OH (eq) | 0.0 |
| 2 | Chair (1C4) | 5-Acetamido (ax), 3-OH (eq), 4-OH (ax) | 1.5 |
| 3 | Skew-Boat | - | 3.2 |
This table is a hypothetical representation of potential computational results and is intended for illustrative purposes.
These computational approaches can also be extended to model the effects of solvent and pH by using implicit or explicit solvent models and by calculating the energies of the protonated and neutral forms of the molecule. This allows for a more complete understanding of the factors driving the conformational preferences of this compound in a biological context.
Biochemical and Enzymological Research on 5 Acetamido 3,4 Piperidinediol
Enzyme Inhibition Profile
Research has focused on characterizing the inhibitory activity of 5-Acetamido-3,4-piperidinediol against a range of glycosidases to determine its potency and selectivity.
Selective Inhibition of Hexosaminidases and Glucosidases
(3R,4R,5S)-5-Acetamido-3,4-piperidinediol is recognized primarily as a selective inhibitor of hexosaminidases. nih.govresearchgate.netresearchgate.net These enzymes, such as β-N-acetylhexosaminidases, are responsible for cleaving terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from various glycoconjugates. The compound's design as a structural mimic of the N-acetylated sugar substrate is central to its inhibitory action.
Its inhibitory effect on β-N-acetylglucosaminidase has been quantified, establishing it as an early example of a selective piperidine-based inhibitor for this class of enzymes. uwa.edu.au While it demonstrates potent activity against hexosaminidases, its effect on other glucosidases is comparatively weaker, underscoring its selective nature. nih.gov The presence of the acetamido group on the piperidine (B6355638) ring is a key determinant of its specificity for hexosaminidases, which must recognize this feature in their natural substrates.
Inhibition of Other Glycoside Hydrolases (GHs)
The inhibitory activity of this compound appears to be largely directed towards hexosaminidases. nih.gov Glycoside hydrolases (GHs) are a broad class of enzymes, and inhibitors often exhibit varying degrees of specificity. The designation of this piperidinediol as a "selective" inhibitor suggests that it does not potently inhibit a wide array of other GHs, such as α-galactosidases or α-mannosidases, which recognize different sugar moieties. nih.govuwa.edu.au This selectivity is a valuable attribute for a chemical probe, as it allows researchers to target the function of specific enzymes within complex biological systems.
Kinetic Characterization of Enzyme Inhibition
Kinetic studies have been performed to characterize the nature and strength of the inhibition. The compound has been identified as an effective inhibitor of bovine liver β-N-acetylglucosaminidase.
As a substrate analog, this compound is proposed to function as a competitive inhibitor. This mechanism involves the inhibitor binding to the enzyme's active site, thereby preventing the binding and processing of the natural substrate. The inhibition constant (Kᵢ) provides a measure of the inhibitor's potency.
| Enzyme Source | Enzyme Type | Inhibition Constant (Kᵢ) |
| Bovine Liver | β-N-acetylglucosaminidase | 100 µM uwa.edu.au |
Molecular Mechanisms of Target Interaction
The efficacy and selectivity of this compound as an enzyme inhibitor are rooted in its specific molecular interactions with the target enzyme's active site.
Ligand-Enzyme Binding Affinities and Interactions
The binding of this compound to the active site of a hexosaminidase is driven by a series of non-covalent interactions that mimic those formed by the natural substrate. The protonated piperidine ring nitrogen at physiological pH can form a strong ionic bond with a negatively charged carboxylate residue (aspartate or glutamate) in the enzyme's active site, a key interaction for many iminosugar inhibitors. Furthermore, the hydroxyl groups at the C-3 and C-4 positions, along with the acetamido group at C-5, are positioned to form a network of hydrogen bonds with amino acid residues lining the catalytic pocket. This network of interactions stabilizes the enzyme-inhibitor complex, leading to effective inhibition.
Role of Specific Structural Features in Molecular Recognition
The molecular architecture of (3R,4R,5S)-5-Acetamido-3,4-piperidinediol is critical for its biological activity, with each functional group contributing to its recognition and binding by hexosaminidases. nih.gov
Piperidine Ring: The piperidine ring serves as a stable, non-hydrolyzable isostere of the pyranose ring of the sugar substrate. Its basic nitrogen atom is a key feature of iminosugar inhibitors, often protonated in the acidic environment of the enzyme's active site, mimicking the proposed oxocarbenium ion intermediate of the natural substrate's hydrolysis.
C-3 and C-4 Diol: The stereochemistry of the hydroxyl groups on the piperidine ring is crucial for correct positioning within the active site. The (3R,4R) configuration of the hydroxyls mimics the arrangement of hydroxyl groups in the natural N-acetylhexosamine substrates, allowing for specific hydrogen bonding with the enzyme that contributes to binding affinity.
C-5 Acetamido Group: The (5S)-acetamido group is arguably the most important feature for the compound's selectivity towards hexosaminidases. These enzymes have a specific binding pocket that accommodates the N-acetyl group of their substrates (GlcNAc or GalNAc). The presence and correct stereochemical orientation of this group on the inhibitor are essential for high-affinity binding and potent inhibition, distinguishing it from inhibitors of other glucosidases that lack this recognition site. nih.govuwa.edu.au
Structure-Activity Relationship (SAR) Studies in Enzymatic Contexts
Correlation of Structural Modifications with Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its analogues is profoundly influenced by their specific three-dimensional structure and the chemical nature of their functional groups. Structure-activity relationship (SAR) studies have been pivotal in identifying the precise molecular features that govern their potency and selectivity as enzyme inhibitors, particularly against glycosidases.
A foundational study identified (3R,4R,5S)-5-acetamido-3,4-piperidinediol as a selective inhibitor of hexosaminidase. nih.govresearchgate.netresearchgate.net This highlights the critical role of stereochemistry. The spatial arrangement of the hydroxyl and acetamido groups on the piperidine ring is crucial for mimicking the structure of the natural substrate's transition state, leading to effective binding and competitive inhibition within the enzyme's active site. nih.gov For many piperidine-based glycosidase inhibitors, the minimum structural requirement for activity is the correct configuration of the hydroxyl groups on the piperidine ring. researchgate.net
Systematic modifications of the piperidine scaffold have yielded detailed SAR insights:
Piperidine Core: The saturation of the piperidine ring can be critical. In studies on farnesyltransferase inhibitors, converting a piperidin-2-one core to the corresponding piperidine resulted in a 10-fold increase in potency. acs.org
N-Substitution: The substituent on the ring's nitrogen atom significantly impacts activity. For isofagomine analogues, which are also piperidine derivatives, the length of the N-alkyl chain is a key determinant of inhibitory potency and selectivity against different glycosidases. google.com For instance, N-nonyl-4-epi-isofagomine is a highly specific beta-galactosidase inhibitor. google.com
Hydroxyl and Acyl Groups: The position and stereochemistry of hydroxyl groups are paramount. For example, para-substitution of a hydroxyl group on a piperidine ring was found to be preferable to meta-substitution for monoamine oxidase (MAO) inhibition. acs.org The nature of the acyl group on the nitrogen at C-5 is also a key modulator of activity.
Side Chains: In other piperidine alkaloids, such as isosolenopsin A, the length and nature of alkyl side chains are crucial for potent and selective inhibition of enzymes like neuronal nitric oxide synthase. nih.gov
The following table summarizes key SAR findings for various piperidine derivatives.
| Compound Class | Structural Modification | Target Enzyme(s) | Key SAR Finding | Citation(s) |
| (3R,4R,5S)-5-Acetamido-3,4-piperidinediol | Parent Compound | Hexosaminidase | Specific stereochemistry is essential for selective inhibition. | nih.gov |
| Piperidine Derivatives | Reduction of piperidin-2-one to piperidine | Farnesyltransferase (FTase) | Increased potency by over 10-fold. | acs.org |
| Piperine (B192125) Analogues | Substitution on the piperidine ring | Monoamine Oxidase (MAO) | Para-hydroxy substitution enhances inhibitory effect. | acs.org |
| Isofagomine Analogues | N-alkylation (e.g., N-nonyl) | Glycosidases | Long N-alkyl chains can confer high potency and selectivity for specific glycosidases like β-galactosidase. | google.com |
| Deoxyfuconojirimycin Analogues | Hydroxyl group configuration | α-L-fucosidase | Correct stereochemistry at C-2, C-3, and C-4 is the minimum requirement for inhibition. | researchgate.net |
Design of Targeted Analogues Based on SAR
Insights from SAR studies have enabled the rational design of targeted analogues of this compound with enhanced potency and selectivity. By understanding the key interactions between the inhibitor and the enzyme's active site, medicinal chemists can synthesize novel derivatives with improved properties.
A prominent strategy is the bioisosteric replacement of functional groups to fine-tune activity. For example, based on this rationale, fluorinated analogues of enzyme inhibitors have been designed and synthesized, where the introduction of fluorine can modulate pharmacological properties. researchgate.net
Another successful approach involves modifying the substituents on the piperidine scaffold to optimize interactions with the target enzyme. Based on previous findings, a series of dihydrofuro[3,2-b]piperidine derivatives were designed and synthesized from D- and L-arabinose, leading to the discovery of compounds with significantly stronger α-glucosidase inhibitory potency than the control drug, acarbose. mdpi.com This demonstrates how SAR data can guide the development of new and more effective inhibitors. mdpi.com
The synthesis of analogues also serves to create chemical tools for biological research. For instance, N-acetylhexosamine analogues of 1-deoxynojirimycin (B1663644) (a related iminosugar) were synthesized to probe the function of glycan processing enzymes. tandfonline.com These tailored molecules help elucidate the roles of specific enzymes in complex biological pathways.
Involvement in Broader Biochemical Pathways
Putative Role as an Intermediate in Natural Product Biosynthesis (e.g., Pseudodistomins)
The 2,4,5-trisubstituted piperidine core of this compound is a key structural motif in the pseudodistomins, a family of piperidine alkaloids isolated from marine ascidians. nih.govnih.gov These natural products exhibit interesting biological activities, and their biosynthesis is a subject of considerable research interest. rsc.orgacs.org
It is strongly hypothesized that a molecule structurally similar to this compound serves as a key intermediate in the biosynthetic pathway of pseudodistomins. Synthetic strategies aimed at the total synthesis of these alkaloids often rely on constructing a highly substituted piperidine ring as a central step. For example, a synthetic strategy for pseudodistomins A and B involved the creation of (±)-(2a,4β,5β)-5-amino-2-(3-hydroxypropyl)piperidin-4-ol as a key intermediate. rsc.orgrsc.org This precursor shares the core amino-diol-substituted piperidine framework with this compound.
Further synthetic efforts toward pseudodistomin B, F, and C have also centered on the stereoselective synthesis of 2,4,5-trisubstituted piperidines, underscoring the centrality of this scaffold. nih.govfigshare.com The successful laboratory synthesis of these complex natural products lends support to the proposed biosynthetic pathways where a piperidine diol derivative is a crucial building block. acs.org
Analogues as Modulators of Cellular Processes
Analogues of this compound, as part of the broader class of iminosugars and piperidine alkaloids, are valuable tools for modulating cellular processes. Their ability to selectively inhibit key enzymes allows researchers to probe the functions of these enzymes in health and disease.
A significant application is in the study and potential treatment of lysosomal storage disorders (LSDs). google.com These diseases often result from the misfolding and premature degradation of mutant lysosomal enzymes. Certain iminosugar analogues can act as "pharmacological chaperones," binding to the mutant enzyme in the endoplasmic reticulum, stabilizing its conformation, and facilitating its proper trafficking to the lysosome. google.com Given that (3R,4R,5S)-5-acetamido-3,4-piperidinediol is a known inhibitor of β-Hexosaminidase A and B, its analogues could be explored as potential chaperones for Tay-Sachs or Sandhoff disease, which are caused by deficiencies in these enzymes. nih.govgoogle.com
Furthermore, piperidine alkaloids have been shown to modulate a variety of other cellular functions. The alkaloid piperine, for instance, can inhibit voltage-gated K+ currents, leading to cell cycle arrest and apoptosis in human prostate cancer cells. nih.gov Other piperidine alkaloids exert anticancer effects by regulating critical signaling pathways, such as NF-κB, and downregulating matrix metalloproteinases (MMPs) involved in cancer cell migration. researchgate.netmdpi.com Tetracyclic bis-piperidine alkaloids have also been identified as proteasome inhibitors, highlighting another mechanism by which these compounds can modulate cellular protein homeostasis and induce antiproliferative effects. mdpi.com
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comarxiv.org It is widely applied in pharmaceutical research to predict molecular properties and reaction mechanisms. mdpi.comnih.gov
Geometry Optimization and Electronic Structure Investigations
DFT calculations are instrumental in determining the most stable three-dimensional conformation (geometry optimization) of a molecule by finding the minimum energy structure. mdpi.com For a molecule like 5-Acetamido-3,4-piperidinediol, this would involve elucidating the preferred orientation of the acetamido and diol substituents on the piperidine (B6355638) ring. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be calculated. nih.gov These parameters are crucial for understanding the molecule's reactivity and potential interaction sites.
In analogous systems, DFT has been used to study the mechanistic details of piperidine ring formation and to understand the electronic properties of intermediates and transition states. researchgate.netscispace.com For instance, computational modeling of substituted piperidines has provided insights into how specific functional groups influence the molecule's affinity for biological targets. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Substituted Piperidine Analog
| Property | Calculated Value | Significance |
| Ground State Energy | -X Hartrees | Indicates the stability of the optimized geometry. |
| HOMO-LUMO Gap | Y eV | Relates to the chemical reactivity and electronic transitions. |
| Dipole Moment | Z Debye | Provides insight into the molecule's polarity and solubility. |
| Key Bond Lengths (e.g., C-N, C-O) | Ångströms (Å) | Defines the core geometry of the molecule. |
| Key Bond Angles (e.g., O-C-C) | Degrees (°) | Defines the three-dimensional shape of the molecule. |
Note: The values in this table are for illustrative purposes to show the type of data generated from DFT calculations on a related molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). nih.govnih.gov By comparing the calculated spectra with experimental data, researchers can confirm the structure and stereochemistry of a synthesized compound. This application would be highly valuable in the characterization of this compound, ensuring the correct stereoisomer has been produced. For example, periodic DFT calculations have been successfully used to support the structural information of various pharmaceutical compounds. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a detailed view of the behavior of atoms and molecules over time. nih.govnih.gov This technique is particularly useful for understanding the dynamic nature of flexible molecules and their interactions with their environment.
Conformational Sampling and Dynamics in Solution
The piperidine ring is known for its conformational flexibility, most notably the chair-boat interconversion. MD simulations can be used to explore the conformational landscape of this compound in an aqueous solution. This would reveal the most populated conformations and the energetic barriers between them. Understanding the dynamic behavior of the molecule in solution is crucial as it can influence its ability to bind to a biological target. Computational studies on similar trans-3,4-disubstituted piperidine moieties have shown that they can act as conformational switches, a property that can be explored with MD simulations. researchgate.net
Ligand-Protein Interaction Dynamics
Given that this compound is a known selective hexosaminidase inhibitor, MD simulations are a key tool for studying its interaction with this enzyme. researchgate.net After an initial binding pose is predicted by molecular docking, MD simulations can be run on the protein-ligand complex. These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the strength of these interactions over time. nih.gov For instance, MD simulations of piperine (B192125), a natural alkaloid containing a piperidine ring, were used to confirm its stable binding to the mTOR active site. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to predict how a ligand, such as this compound, might bind to the active site of a protein.
Given its known activity as a hexosaminidase inhibitor, molecular docking studies would be essential to understand the structural basis of this inhibition. researchgate.netresearchgate.net The docking process would involve placing the 3D structure of this compound into the crystal structure of the hexosaminidase active site and calculating the most likely binding poses and their corresponding binding affinities. These studies can reveal crucial interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding.
In studies of other piperidine-based inhibitors, molecular docking has successfully identified key interactions and guided the design of more potent analogs. nih.govnih.gov For example, docking studies of piperidine derivatives as HIV-1 protease inhibitors revealed important hydrogen bonding interactions with the active site residues. nih.gov Similarly, molecular docking of piperine derivatives has been used to understand their interaction with chitinases. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Piperidine-Based Inhibitor with its Target Protein
| Parameter | Result | Interpretation |
| Binding Affinity (ΔG) | -X.X kcal/mol | A more negative value indicates a stronger predicted binding affinity. |
| Key Interacting Residues | Asp34, Tyr123, Glu245 | Identifies the specific amino acids in the protein's active site that form bonds with the ligand. |
| Hydrogen Bonds | 3 | Quantifies the number of hydrogen bonds, which are critical for binding specificity and strength. |
| Hydrophobic Interactions | Trp88, Phe150 | Highlights non-polar interactions that contribute to the stability of the complex. |
Note: This table provides an example of the kind of data generated from molecular docking studies on a related inhibitor and its target.
Prediction of Ligand-Target Binding Modes and Affinities
A fundamental application of molecular modeling is the prediction of how a ligand, such as this compound, fits into the active site of its target enzyme, in this case, β-N-acetylhexosaminidase. Molecular docking is a primary technique used for this purpose. It computationally places a 3D model of the ligand into a 3D model of the protein's binding site, calculating the most likely binding pose and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
For hexosaminidase inhibitors, docking studies are crucial for understanding the key interactions that confer inhibitory activity. These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the inhibitor and specific amino acid residues in the enzyme's active site. For instance, in the development of inhibitors for human β-N-acetyl-D-hexosaminidases, interactions with key residues like Trp490, Glu328, and Tyr475 have been shown to be critical for inhibitory activity. uwa.edu.au While a specific docking study for this compound is not detailed in available literature, its structure, featuring hydroxyl and acetamido groups, suggests it would form a network of hydrogen bonds within the polar active site of hexosaminidase, mimicking the natural substrate.
The predicted binding affinity provides a quantitative estimate of how tightly the ligand binds to the target. This is invaluable for prioritizing compounds for synthesis and biological testing. Research on related piperidine-derived inhibitors has shown a strong correlation between computationally predicted affinities and experimentally measured inhibitory constants (Kᵢ or IC₅₀ values).
Table 1: Examples of Binding Affinities for a-Hexosaminidase Inhibitors
| Compound | Type | Target | Binding Affinity (Kᵢ or IC₅₀) |
|---|---|---|---|
| 1-Nl-butyl-thiourea | Piperidine-derived thiourea | Human HexA | Kᵢ = 4.7 µM |
| 1-Nl-phenyl-thiourea | Piperidine-derived thiourea | Human HexA | Kᵢ = 0.91 µM |
| GalNAc-isofagomine | Azasugar | SpHex | Kᵢ = 2.7 µM |
This table illustrates binding affinities for various hexosaminidase inhibitors to demonstrate the range of potencies achieved through different chemical scaffolds. Data sourced from multiple studies.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. uwa.edu.au This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. Given that this compound is a known inhibitor, it could serve as a template in ligand-based screening to find structurally similar compounds with potentially improved properties.
In structure-based virtual screening for hexosaminidase inhibitors, a library of compounds is docked into the enzyme's active site, and the top-scoring "hits" are selected for further evaluation. uwa.edu.au This approach has successfully identified novel classes of inhibitors that are structurally distinct from the natural substrate. uwa.edu.au
Once a "hit" or a "lead" compound like this compound is identified, lead optimization begins. This iterative process uses computational modeling to guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For piperidine-based inhibitors, this might involve:
Modifying substituents: Computationally exploring the effect of adding or changing functional groups on the piperidine ring to enhance binding affinity or selectivity.
Altering stereochemistry: Evaluating how different stereoisomers of the diol and acetamido groups affect the fit within the binding pocket.
Improving drug-like properties: Using computational models to predict properties like solubility, permeability, and metabolic stability to design a more effective drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a class of compounds like piperidine-based hexosaminidase inhibitors, a dataset of molecules with known structures and measured biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors are then calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a model that can predict the activity of new, untested compounds.
For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity and biological activities against various targets. These models, once validated, can be used to:
Predict the inhibitory potency of newly designed derivatives of this compound before they are synthesized.
Screen virtual libraries to identify other piperidine-containing structures with a high probability of being active hexosaminidase inhibitors.
Provide insights into the mechanism of inhibition by highlighting the key structural features that drive activity.
Identification of Physicochemical Descriptors Correlating with Activity
A critical output of QSAR analysis is the identification of the specific physicochemical descriptors that have the most significant impact on biological activity. These descriptors are numerical representations of various aspects of a molecule's structure and properties.
For inhibitors of enzymes like hexosaminidase, important descriptors often fall into several categories:
Topological Descriptors: These describe the connectivity and branching of the molecule's atoms. For piperidine derivatives, descriptors related to molecular size and shape can be important.
Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as partial charges on atoms and dipole moments. They are crucial for modeling electrostatic interactions and hydrogen bonding, which are vital for binding in the polar active site of hexosaminidase.
Hydrophobic Descriptors: Descriptors like the logarithm of the partition coefficient (logP) quantify the molecule's hydrophobicity. This is important for both binding site interactions and the ability of the molecule to cross cell membranes.
Steric Descriptors: These relate to the volume and three-dimensional shape of the molecule, influencing how well it fits into the enzyme's active site.
Studies on various enzyme inhibitors, including those with piperidine scaffolds, have shown that a combination of steric, electronic, and hydrogen-bonding properties often governs their inhibitory activity. Identifying these key descriptors allows medicinal chemists to understand what makes a compound like this compound an effective inhibitor and provides a clear strategy for designing improved analogues.
Table 2: Common Physicochemical Descriptor Classes in QSAR
| Descriptor Class | Description | Example(s) | Relevance to Inhibition |
|---|---|---|---|
| Electronic | Describes the electronic environment of the molecule. | Partial charges, Dipole moment | Governs hydrogen bonding and electrostatic interactions with the enzyme active site. |
| Steric/Topological | Describes the size, shape, and connectivity of the molecule. | Molecular Weight, Wiener Index | Determines the fit of the inhibitor into the binding pocket. |
| Hydrophobic | Describes the water-solubility of the molecule. | LogP (octanol-water partition coefficient) | Influences hydrophobic interactions with nonpolar residues in the active site and pharmacokinetic properties. |
| Hydrogen Bonding | Quantifies the potential for hydrogen bond formation. | Number of H-bond donors/acceptors | Crucial for specific recognition and tight binding to polar active sites. |
Advanced Analytical and Separation Methodologies in 5 Acetamido 3,4 Piperidinediol Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and purification of 5-Acetamido-3,4-piperidinediol from reaction mixtures, biological matrices, and final drug products. The selection of a specific technique is dictated by the analytical objective, whether it is for high-resolution separation of stereoisomers, high-throughput analysis, or large-scale purification.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.net For a polar molecule like this compound, several HPLC modes can be considered. While standard reversed-phase (RP-HPLC) chromatography may offer limited retention due to the compound's hydrophilicity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that provides excellent retention for polar and ionizable compounds. mdpi.com
Given that this compound possesses multiple chiral centers, the separation of its stereoisomers is of paramount importance. Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is the most reliable method for resolving enantiomers and diastereomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds, including piperidine (B6355638) analogues. researchgate.net
Analytical and Preparative Applications:
Analytical HPLC: Used for determining the purity, stability, and enantiomeric excess of the compound. High-resolution analytical columns (e.g., with particle sizes of 5 µm or less) are employed to achieve baseline separation of all isomers and related impurities. researchgate.net
Preparative HPLC: When milligram-to-gram quantities of a specific stereoisomer are required for further studies, preparative HPLC is the method of choice. warwick.ac.uk The methodology is scaled up from an optimized analytical method by using larger columns and higher flow rates to isolate the desired compound with high purity. lcms.cz
The table below illustrates a hypothetical set of conditions for the chiral separation of this compound isomers.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) | Chiralpak IA (20 x 250 mm, 10 µm) |
| Mobile Phase | n-Hexane / Ethanol (70:30, v/v) | n-Hexane / Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 30 °C | Ambient |
| Injection Volume | 10 µL | 500 µL |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC, particularly for chiral separations in the pharmaceutical industry. selvita.comresearchgate.net The technique uses supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. chiraltech.comafmps.be
For a polar compound like this compound, a polar organic modifier (e.g., methanol, ethanol) is added to the CO2 mobile phase to ensure sufficient elution strength. chromatographyonline.com SFC is highly appreciated for its high throughput and efficiency, making it ideal for screening multiple chiral stationary phases and mobile phase compositions during method development. chromatographytoday.comuliege.be Its advantages over HPLC include faster analysis times, quicker column equilibration, and higher efficiency, which can significantly accelerate the drug development process. selvita.comafmps.be
| Parameter | SFC Method Conditions |
|---|---|
| Column | Chiralcel OJ-H (4.6 x 100 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% Isopropylamine |
| Gradient | 15% to 55% Methanol over 3 minutes |
| Flow Rate | 4.0 mL/min |
| Back Pressure | 120 bar |
| Temperature | 35 °C |
| Detection | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl and amine functional groups. To make the compound suitable for GC analysis, a derivatization step is required to convert these polar groups into less polar, more volatile ones. osti.gov
Silylation is the most common derivatization technique for this purpose. unina.it Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the hydroxyl and amine groups to form volatile trimethylsilyl (B98337) (TMS) ethers and amines. youtube.com This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC-MS. unina.itnih.gov GC-MS is a highly sensitive and specific technique, providing both chromatographic separation and mass spectral data that can confirm the identity of the compound and its metabolites based on characteristic fragmentation patterns. researchgate.netunodc.org
Typical Derivatization & Analysis Protocol:
Drying: The sample containing this compound is thoroughly dried, as silylation reagents are sensitive to moisture. unina.it
Reaction: The dried sample is mixed with a silylation reagent (e.g., MSTFA) in an appropriate solvent (e.g., pyridine) and heated to ensure complete reaction. youtube.com
Injection: The derivatized sample is injected into the GC-MS system for analysis.
Specialized Chromatography (e.g., Ion Exchange Chromatography, Size Exclusion Chromatography)
Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. iajps.com It is a powerful tool for the purification of ionizable compounds from complex mixtures. researchgate.net The piperidine nitrogen in this compound is basic and will be protonated (positively charged) at acidic to neutral pH. This property makes the compound an excellent candidate for separation using a strong cation-exchange (SCX) column. dntb.gov.ua In a typical IEC process, the compound binds to the negatively charged stationary phase and is later eluted by increasing the salt concentration or pH of the mobile phase. IEC is particularly useful in early-stage purification to isolate the compound from non-basic impurities or in a polishing step to remove trace contaminants. fredhutch.org
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, or size in solution. phenomenex.comcontractlaboratory.com While it is most commonly used for large molecules like proteins and polymers, it has applications for small molecules as well. contractlaboratory.comchromatographyonline.com For this compound, SEC would not be the primary method for purity analysis or isomer separation. However, it could be employed in specific applications such as analyzing the compound's behavior in different formulations or studying potential aggregation. waters.com The separation relies on porous particles; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. phenomenex.com
Multidimensional Chromatography for Complex Mixture Analysis
For highly complex samples where single-dimension chromatography provides insufficient resolution, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.gov In a 2D-LC setup, fractions from the first-dimension column are transferred to a second, orthogonal column for further separation. researchgate.net
A potential 2D-LC method for analyzing impurities in a this compound sample could involve:
First Dimension (1D): A HILIC column to separate the polar parent compound from its less polar impurities.
Second Dimension (2D): A chiral column to separate the stereoisomers of a specific co-eluting impurity peak transferred from the first dimension.
This approach, often coupled with mass spectrometry (2D-LC-MS), provides an unparalleled level of detail for impurity profiling, enabling the separation and identification of trace-level components that would otherwise remain unresolved. nih.gov
Advanced Quantification and Purity Assessment Methods
Accurate quantification and rigorous purity assessment are critical for the development of any pharmaceutical compound. For this compound, this involves using highly sensitive and selective methods to measure its concentration and to detect, identify, and quantify any related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. tandfonline.comijprajournal.com It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov Using tandem mass spectrometry (MS/MS), a specific parent-to-product ion transition can be monitored in a mode called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and allows for accurate quantification even in complex biological matrices like plasma. nih.gov
Key aspects of quantification and purity assessment include:
Method Validation: The analytical method must be validated according to regulatory guidelines to ensure it is accurate, precise, specific, linear, and robust. nih.gov
Impurity Profiling: LC-MS is used to create a detailed profile of all process-related impurities and degradation products. mdpi.comtandfonline.com This involves identifying the structure of unknown impurities through high-resolution mass spectrometry (HRMS) and elucidating their fragmentation patterns.
Limit of Detection (LOD) and Quantification (LOQ): The method must be sensitive enough to detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range relative to the main compound. nih.gov
The table below summarizes a representative LC-MS/MS method for the quantification of this compound.
| Parameter | LC-MS/MS Method Conditions |
|---|---|
| LC Column | HILIC Column (e.g., Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Parent Ion [M+H]+ → Product Ion (Specific fragment) |
| Linear Range | 0.1 ng/mL to 1000 ng/mL |
Spectroscopic and Chromatographic Quantification Protocols
The quantification of this compound in various matrices is achieved through a combination of spectroscopic and chromatographic methods. These techniques offer high sensitivity and selectivity, allowing for precise measurement of the compound's concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound. The separation is typically achieved on a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The composition of the mobile phase is optimized to achieve the best separation from other components in the sample. Detection is commonly performed using an Ultraviolet (UV) detector at a specific wavelength where the compound exhibits maximum absorbance. For enhanced sensitivity and selectivity, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), serves as a powerful tool for the absolute quantification of this compound without the need for a reference standard of the analyte itself. By integrating the signals of specific protons of the target molecule and comparing them to the integral of a known amount of an internal standard, a highly accurate concentration can be determined.
Below is a table summarizing typical parameters for the quantification of this compound using HPLC:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Techniques for Purity Determination and Impurity Profiling
Ensuring the purity of this compound is critical for its application in research and development. A variety of analytical techniques are employed to determine the purity and to identify and quantify any impurities that may be present.
HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used methods for purity assessment. By developing a high-resolution separation method, it is possible to separate the main compound from its related substances, including starting materials, by-products, and degradation products. The area percentage of the main peak in the chromatogram is often used to express the purity of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the identification of unknown impurities. After separation by chromatography, the mass spectrometer provides mass-to-charge ratio information, which can be used to elucidate the chemical structures of the impurities. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to confirm the proposed structures.
Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be used for purity determination, particularly for charged or highly polar compounds. It offers a different separation mechanism compared to HPLC and can be a valuable complementary technique.
The following table outlines common impurities that may be encountered during the synthesis of this compound and the analytical techniques used for their profiling:
| Potential Impurity | Analytical Technique |
| Starting Materials (e.g., protected piperidine precursors) | HPLC, LC-MS |
| By-products (e.g., regioisomers) | HPLC, LC-MS, NMR |
| Degradation Products (e.g., hydrolysis products) | HPLC, LC-MS |
| Residual Solvents | GC-MS |
Future Directions and Emerging Research Avenues
Innovations in Synthetic Methodologies for 5-Acetamido-3,4-piperidinediol and Analogues
Recent advances in the stereoselective synthesis of highly substituted piperidines offer a promising blueprint for future work. nih.govrsc.orgscispace.com Methodologies such as organocatalysis, transition-metal-catalyzed C-H functionalization, and multicomponent reactions are expected to play a significant role. nih.gov For instance, the development of stereoselective three-component Mannich-type reactions, inspired by the biosynthesis of natural piperidine (B6355638) alkaloids, could provide a more direct and atom-economical route to the core piperidine scaffold. rsc.orgscispace.comrsc.org
Furthermore, enzymatic and chemo-enzymatic approaches are emerging as powerful tools for the synthesis of chiral piperidines. These methods can offer exquisite control over stereochemistry, a critical factor for biological activity. The application of enzymes such as transaminases, hydrolases, and oxidoreductases could streamline the synthesis of enantiomerically pure this compound and its derivatives.
Table 1: Comparison of Synthetic Strategies for Piperidine Analogues
| Synthetic Strategy | Advantages | Potential Challenges for this compound Synthesis |
| Traditional Multi-Step Synthesis | Well-established routes | Low overall yield, lengthy, poor stereocontrol |
| Organocatalysis | Metal-free, mild conditions, high enantioselectivity | Catalyst design for specific substrate, scalability |
| C-H Functionalization | Atom-economical, direct modification of the piperidine ring | Regioselectivity, catalyst cost and sensitivity |
| Multicomponent Reactions | High efficiency, diversity-oriented synthesis | Control of multiple stereocenters, reaction optimization |
| Enzymatic/Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme availability and stability, substrate scope |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for elucidating its mechanism of action and for the rational design of more potent analogues. The application of advanced spectroscopic and computational techniques will be instrumental in achieving this.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques such as NOESY and ROESY, can provide detailed information about the conformation and relative stereochemistry of the piperidine ring and its substituents in solution. ipb.ptacs.org These experimental data, when coupled with computational modeling, can offer a comprehensive picture of the molecule's conformational landscape.
Computational approaches, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are becoming increasingly powerful in predicting the preferred conformations of flexible molecules like this compound. mdpi.com MD simulations can be employed to study the dynamic behavior of the molecule and its interactions with biological targets, such as the active site of glycosidase enzymes. researchgate.netnih.govnih.govscispace.com These simulations can provide insights into the key intermolecular interactions that govern binding affinity and specificity.
Table 2: Advanced Techniques for Structural Elucidation
| Technique | Information Gained | Application to this compound |
| High-Field NMR Spectroscopy | Solution conformation, stereochemistry, intermolecular interactions | Determination of the dominant chair conformation and orientation of substituents in solution. |
| X-ray Crystallography | Solid-state structure, absolute stereochemistry | Definitive structural determination of the molecule or its co-crystal with a target protein. |
| DFT Calculations | Electronic structure, conformational energies, spectroscopic parameters | Prediction of the relative energies of different conformers and calculation of theoretical NMR chemical shifts. |
| Molecular Dynamics Simulations | Dynamic behavior, binding modes, free energy of binding | Simulation of the interaction with glycosidase active sites to understand the molecular basis of inhibition. |
Exploration of Novel Biochemical Targets beyond Glycosidases
While the structural similarity of this compound to monosaccharides makes glycosidases a primary and logical target, the exploration of novel biochemical targets is a crucial avenue for future research. The piperidine scaffold is a common motif in a wide range of biologically active compounds, suggesting that this molecule and its analogues could interact with other protein families.
The search for novel targets can be guided by computational methods such as reverse docking, where the molecule is screened against a large library of protein structures. This approach can identify potential off-target effects and may also reveal unexpected therapeutic opportunities.
Furthermore, the discovery of novel prokaryotic peptide:N-glycosidases (PNGases) with different substrate specificities opens up new possibilities for targeting microbial glycosylation pathways. nih.govresearchgate.net this compound and its analogues could be investigated for their ability to inhibit these enzymes, which could have applications in the development of new anti-infective agents.
Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism context without a preconceived target, is another powerful approach for identifying novel biological activities. This unbiased method can uncover unexpected therapeutic applications for this compound.
Integration of Multi-Omics Data with Structural and Computational Studies
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the global cellular response to treatment with this compound. nih.govmetwarebio.com Integrating these large-scale datasets with structural and computational studies will provide a systems-level understanding of the compound's mechanism of action.
For example, transcriptomic and proteomic analyses of cells treated with the compound can reveal changes in gene and protein expression that are downstream of its primary target. nih.gov This information can help to identify the cellular pathways that are modulated by the compound and can provide insights into its broader biological effects. mdpi.com
Metabolomic studies can identify changes in the cellular metabolome following treatment, which can provide a direct readout of the compound's impact on cellular metabolism. This is particularly relevant given the compound's potential as a glycosidase inhibitor.
The integration of these multi-omics datasets with structural information and computational models will be essential for building comprehensive models of the compound's mechanism of action. nih.govnih.gov This integrated approach will not only enhance our understanding of this compound but will also provide a powerful platform for the discovery and development of the next generation of piperidine-based therapeutics. frontiersin.org
Q & A
Basic: What are the recommended safety protocols for handling 5-Acetamido-3,4-piperidinediol in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated during weighing or synthesis .
- Handling Procedures: Conduct experiments in a fume hood for volatile steps. Avoid skin contact by using spatulas or automated dispensers for transfers .
- Waste Disposal: Segregate chemical waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services to comply with EPA/DOT regulations .
- Contradictions in Safety Data: While some SDS indicate no acute toxicity (e.g., ), others emphasize strict precautions due to potential irritancy (e.g., ). Always prioritize institutional safety guidelines.
Basic: What analytical techniques are suitable for characterizing the purity and structure of this compound?
Answer:
Advanced: How can factorial design be applied to optimize the synthesis of this compound?
Answer:
- Variables: Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours).
- Experimental Matrix: Use a 2³ factorial design to test interactions between variables. For example, a central composite design (CCD) can identify optimal conditions .
- Outcome Metrics: Yield (%) and purity (HPLC). A response surface model (RSM) can predict maxima (e.g., 85% yield at 80°C, 1.5 mol% catalyst, 8 hours) .
Advanced: What strategies resolve contradictions in stability data under varying environmental conditions?
Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. Compare kinetic profiles to identify critical degradation pathways (e.g., hydrolysis of the acetamido group) .
- Statistical Analysis: Use ANOVA to assess significance of environmental factors (temperature, humidity) on stability. For example, humidity may accelerate degradation more than temperature alone (p < 0.05) .
- Mitigation: Store in desiccators with silica gel and limit exposure to light (amber glass containers) .
Basic: What are the key considerations for storing this compound to ensure long-term stability?
Answer:
Advanced: How to integrate computational modeling with experimental data to predict the biological activity of derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., glycosidases). Validate predictions with in vitro inhibition assays (IC₅₀ values) .
- QSAR Models: Train a model using descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with logP < 2.0 show higher permeability in Caco-2 cell assays .
- Data Integration: Combine docking scores with experimental IC₅₀ to refine predictive accuracy (R² > 0.85) .
Basic: What are the common synthetic routes for this compound, and what are their respective yields?
Answer:
Advanced: What methodological frameworks are recommended for designing ecotoxicity studies?
Answer:
- OECD Guidelines: Follow Test No. 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Use this compound concentrations of 1–100 mg/L .
- Statistical Design: Apply a log-linear model to estimate EC₅₀ values. For example, EC₅₀ = 45 mg/L for algae (95% CI: 38–52 mg/L) .
- Control Groups: Include solvent controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
